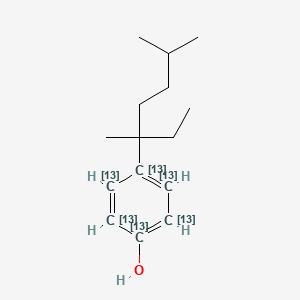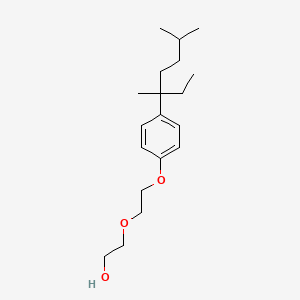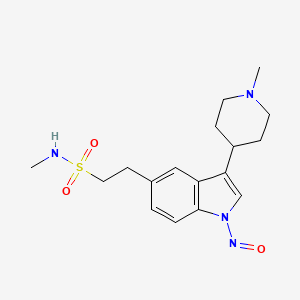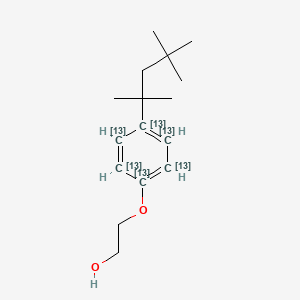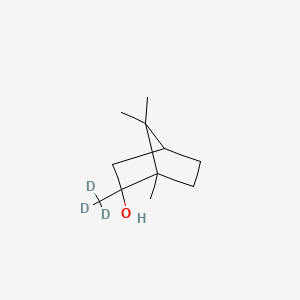
(-)-2-Methylisoborneol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2-Methylisoborneol-d3: is a deuterated analog of (-)-2-Methylisoborneol, a compound known for its distinctive earthy and musty odor. This compound is often used in environmental studies and research due to its presence in water sources affected by microbial activity. The deuterated form, this compound, is particularly useful in analytical chemistry as an internal standard for mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Methylisoborneol-d3 typically involves the incorporation of deuterium atoms into the molecular structure of (-)-2-Methylisoborneol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and a controlled environment to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and gases in a controlled industrial setting ensures the efficient and cost-effective production of the compound. The process may also include purification steps such as distillation or chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions: (-)-2-Methylisoborneol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde forms using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially converting it back to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: (-)-2-Methylisoborneol-d3 is used as an internal standard in mass spectrometry for the quantification of (-)-2-Methylisoborneol in environmental samples. Its deuterated nature allows for precise and accurate measurements.
Biology: In biological research, this compound is used to study the metabolic pathways of microorganisms that produce (-)-2-Methylisoborneol. It helps in understanding the biosynthesis and degradation of this compound in natural environments.
Medicine: While not directly used in medicine, this compound can be employed in pharmacokinetic studies to trace the metabolic fate of similar compounds in the body.
Industry: In the industrial sector, this compound is used in the quality control of water treatment processes. Its presence and concentration can indicate the effectiveness of microbial control measures.
作用机制
The mechanism of action of (-)-2-Methylisoborneol-d3 involves its interaction with specific enzymes and microbial pathways responsible for its biosynthesis and degradation. The deuterium atoms in this compound can affect the rate of these enzymatic reactions, providing insights into the kinetic isotope effects and the molecular targets involved.
相似化合物的比较
(-)-2-Methylisoborneol: The non-deuterated form, commonly found in natural environments.
Geosmin: Another compound with a similar earthy odor, often studied alongside (-)-2-Methylisoborneol.
2-Isopropyl-3-methoxypyrazine: A compound with a similar musty odor, used in flavor and fragrance industries.
Uniqueness: (-)-2-Methylisoborneol-d3 is unique due to its deuterated nature, which makes it an invaluable tool in analytical chemistry for precise quantification and tracing studies. Its isotopic labeling provides a distinct advantage in research applications, allowing for the differentiation between endogenous and exogenous sources of (-)-2-Methylisoborneol.
属性
CAS 编号 |
135441-89-3 |
|---|---|
分子式 |
C11H20O |
分子量 |
171.29 g/mol |
IUPAC 名称 |
(1R,2R,4R)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3 |
InChI 键 |
LFYXNXGVLGKVCJ-ZNLVLMOCSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@]1(C[C@H]2CC[C@@]1(C2(C)C)C)O |
SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
规范 SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
同义词 |
(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (-)-2-exo-Hydroxy-2-methylbornane-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


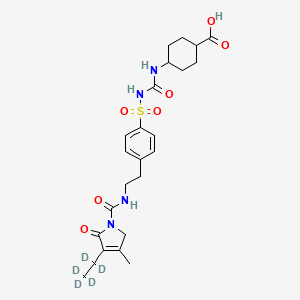
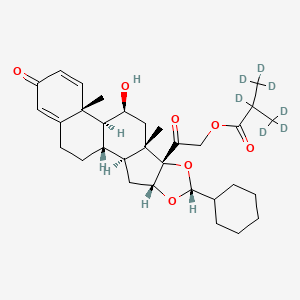
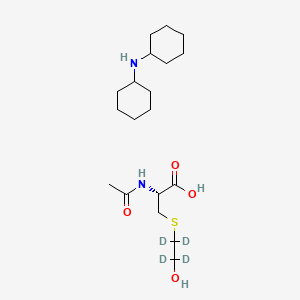
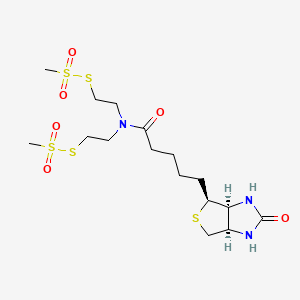
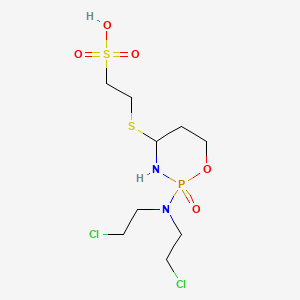

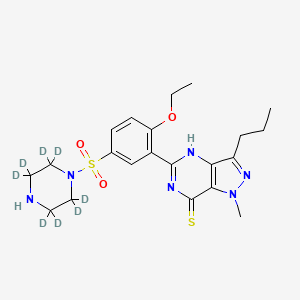
![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
